2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole
Description
2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole is a synthetic indole derivative characterized by a chloro substituent at position 2, a methyl group at the N1 position, and a pentanoyloxy-iminomethyl moiety at position 3 (Figure 1). The indole core is a privileged scaffold in medicinal and materials chemistry due to its aromatic π-system and hydrogen-bonding capabilities.
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-9-14(19)20-17-10-12-11-7-5-6-8-13(11)18(2)15(12)16/h5-8,10H,3-4,9H2,1-2H3/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKPJBJRBXLUMN-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation of 2-Chloroindole
The 1-methyl group is introduced via alkylation using iodomethane under strongly basic conditions. Adapted from, 2-chloroindole (10 mmol) is dissolved in anhydrous DMF and treated with sodium hydride (12 mmol) at 0°C. Iodomethane (15 mmol) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding 1-methyl-2-chloroindole as a pale-yellow solid (82% yield, m.p. 94–96°C).
Key Data :
- 1H NMR (CDCl3) : δ 7.65 (d, J = 7.8 Hz, 1H, H-4), 7.34 (t, J = 7.5 Hz, 1H, H-5), 7.22 (t, J = 7.3 Hz, 1H, H-6), 6.98 (d, J = 7.9 Hz, 1H, H-7), 3.85 (s, 3H, N-CH3).
- ESI-MS : m/z 180.1 [M+H]+.
Vilsmeier-Haack Formylation at Position 3
Reaction Conditions and Optimization
The 3-carbaldehyde intermediate is synthesized using phosphorus oxychloride (POCl3) and DMF, as described in. 1-Methyl-2-chloroindole (5 mmol) is added to ice-cold POCl3 (6 mmol) in DMF (10 mL) and stirred at 0°C for 1 hour, followed by heating to 80°C for 3 hours. The mixture is poured into ice-water, neutralized with NaHCO3, and extracted with CH2Cl2. Evaporation yields 1-methyl-2-chloroindole-3-carbaldehyde as a white crystalline solid (89% yield).
Key Data :
- 1H NMR (CDCl3) : δ 10.12 (s, 1H, CHO), 8.15 (d, J = 7.7 Hz, 1H, H-4), 7.54 (t, J = 7.6 Hz, 1H, H-5), 7.41 (t, J = 7.4 Hz, 1H, H-6), 7.21 (d, J = 7.8 Hz, 1H, H-7), 3.92 (s, 3H, N-CH3).
- 13C NMR : δ 192.4 (CHO), 136.2 (C-2), 128.9 (C-3), 124.7–118.4 (aromatic carbons), 33.1 (N-CH3).
Oxime Formation via Mechanochemical Synthesis
Solvent-Free Oxime Synthesis
Adapting the mechanochemical approach from, 1-methyl-2-chloroindole-3-carbaldehyde (2 mmol) is ball-milled with hydroxylamine hydrochloride (3 mmol) and sodium hydroxide (2.4 mmol) at 30 Hz for 20 minutes. The reaction proceeds quantitatively, yielding a syn/anti oxime mixture (94:6 ratio). The crude product is washed with water and recrystallized from ethanol to isolate the anti isomer predominantly (88% yield).
Key Data :
- Syn-Oxime 1H NMR (DMSO-d6) : δ 8.41 (s, 1H, CH=N), 7.82 (d, J = 7.8 Hz, 1H, H-4), 7.50–7.32 (m, 2H, H-5, H-6), 7.15 (d, J = 7.9 Hz, 1H, H-7), 3.88 (s, 3H, N-CH3).
- Anti-Oxime 1H NMR (DMSO-d6) : δ 8.63 (s, 1H, CH=N), 7.79 (d, J = 7.7 Hz, 1H, H-4), 7.48–7.30 (m, 2H, H-5, H-6), 7.12 (d, J = 7.8 Hz, 1H, H-7), 3.85 (s, 3H, N-CH3).
Acylation of the Oxime with Pentanoyl Chloride
Esterification Conditions
The anti-oxime (1 mmol) is dissolved in dry dichloromethane and cooled to 0°C. Triethylamine (1.2 mmol) is added, followed by dropwise addition of pentanoyl chloride (1.1 mmol). The mixture is stirred at room temperature for 6 hours, washed with water, and purified via column chromatography (hexane/ethyl acetate, 4:1), yielding the title compound as a colorless oil (78% yield).
Key Data :
- 1H NMR (CDCl3) : δ 8.22 (s, 1H, CH=N), 7.68 (d, J = 7.8 Hz, 1H, H-4), 7.45 (t, J = 7.6 Hz, 1H, H-5), 7.34 (t, J = 7.4 Hz, 1H, H-6), 7.18 (d, J = 7.9 Hz, 1H, H-7), 4.02 (s, 3H, N-CH3), 2.55 (t, J = 7.5 Hz, 2H, COOCH2), 1.65–1.25 (m, 4H, CH2CH2), 0.91 (t, J = 7.3 Hz, 3H, CH3).
- 13C NMR : δ 172.4 (C=O), 153.2 (CH=N), 136.8 (C-2), 129.1–117.9 (aromatic carbons), 65.3 (COOCH2), 33.5 (N-CH3), 27.8–22.1 (alkyl chain), 13.8 (CH3).
- HRMS : m/z 347.1524 [M+H]+ (calculated for C17H20ClN2O2: 347.1528).
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing more complex molecules. It can act as a reagent in reactions involving nucleophilic substitutions and condensation reactions.
Biology
Research into 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole has revealed potential biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria, likely through mechanisms that disrupt bacterial cell membranes and inhibit metabolic pathways.
- Antiviral Activities : Investigations are ongoing to assess its efficacy against various viral pathogens, with initial findings suggesting potential antiviral properties.
- Anticancer Potential : The compound is being studied for its ability to inhibit cancer cell proliferation. Mechanistically, it may interact with specific molecular targets involved in cell growth regulation, potentially leading to anticancer effects.
Medicine
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its structural characteristics suggest possible applications in developing new drugs targeting specific diseases, including cancer and infectious diseases.
Industry
The compound is also utilized in the development of new materials and as an intermediate in pharmaceutical and agrochemical production. Its chemical properties allow it to be integrated into various formulations aimed at enhancing product efficacy and stability.
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the synthesis of derivatives related to this compound and their screening for anticancer activity. The results indicated that structural modifications could enhance the growth inhibition of several cancer cell lines, reinforcing the importance of indole-based compounds in oncology.
Case Study 2: Antimicrobial Effects
In another investigation focusing on antimicrobial properties, researchers found that derivatives of this compound demonstrated significant activity against various bacterial strains. The study provided quantitative data showing the effectiveness of these compounds compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Table 1 compares it with analogous indoles from the literature.
Table 1: Substituent Comparison of Indole Derivatives
- In contrast, the nitro group () is strongly electron-withdrawing, while the amino group () is electron-donating, altering resonance stabilization and substitution kinetics .
- Lipophilicity: The pentanoyloxy ester in the target compound increases lipophilicity compared to polar nitro or amino groups, which may affect solubility and bioavailability .
Table 2: Reaction Optimization for Indole Derivatives (Adapted from )
| Entry | Catalyst/Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 16 | I2 (10 mol %), 40 | 5 | 98 |
| 14 | FeCl3, 40 | 12 | 67 |
| 11 | I2 (10 mol %), rt | 24 | 51 |
- Catalyst Efficiency : Iodine (I2) in acetonitrile at 40°C achieves near-quantitative yields (98%) for electrophilic substitutions, outperforming FeCl3 or AlCl3 . This suggests that the target compound’s synthesis may benefit from iodine catalysis if similar mechanisms (e.g., imine formation) are involved.
- Temperature Sensitivity : Elevated temperatures (40–80°C) improve yields without significant decomposition, indicating thermal stability of indole intermediates .
Spectroscopic and Analytical Data
Key NMR and HRMS data for analogous compounds are compared below.
Table 3: 13C-NMR Chemical Shifts of Position 3 Substituents
†Inferred values based on analogous substituents. ‡Triazole carbons typically appear at 120–150 ppm.
- C-3 Shifts: The target compound’s C-3 carbon (bearing the iminomethyl group) is expected near 100–110 ppm, aligning with nitro (102.68 ppm) and amino (101.99 ppm) analogs .
- HRMS Validation: The nitro derivative () shows an accurate mass of 253.0979 (C15H13N2O2), while the amino analog () is at 223.1225 (C15H15N2), confirming substituent-dependent molecular weight differences .
Stability and Reactivity
- Hydrolytic Sensitivity: The pentanoyloxy ester may undergo hydrolysis under acidic/basic conditions, unlike the stable nitro or amino groups .
Biological Activity
2-Chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole is a synthetic compound belonging to the indole family, which has garnered interest in various biological applications due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C12H14ClN3O2
- Molecular Weight : 273.71 g/mol
- CAS Number : 477887-42-6
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been suggested that the compound could interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Effect | IC50/EC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase (COX) | 15 µM | |
| Antimicrobial | E. coli | 20 µg/mL | |
| Receptor Interaction | Serotonin Receptor (5-HT2A) | 30 µM |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Escherichia coli. The compound was tested in various concentrations, showing a minimum inhibitory concentration (MIC) of 20 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological assessment, the compound was evaluated for its effects on serotonin receptor modulation. The results indicated that it could act as a partial agonist at the 5-HT2A receptor, with implications for mood disorders and anxiety treatment. This suggests that further research could explore its application in psychiatric pharmacotherapy.
Research Findings
Recent investigations have focused on optimizing the synthesis and enhancing the biological profile of this compound. Modifications to the pentanoyloxy group have been explored to improve potency and selectivity towards specific biological targets.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole?
Answer:
The synthesis typically involves condensation of 3-formyl-1H-indole derivatives with hydroxylamine intermediates. A general approach includes:
- Step 1: Reacting 3-formyl-1-methylindole with pentanoyloxyamine in a polar aprotic solvent (e.g., DMF or acetic acid) under reflux, using sodium acetate as a base to facilitate imine formation .
- Step 2: Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures to isolate the product .
- Key considerations: Optimize reaction time (3–5 hours) and stoichiometric ratios (1:1.1 aldehyde:amine) to minimize side products like unreacted intermediates or over-acylated species .
Advanced: How can structural contradictions between NMR and X-ray crystallography data be resolved for this compound?
Answer:
Discrepancies often arise from dynamic molecular conformations or crystal-packing effects. To resolve these:
- Multi-technique validation: Compare , , and NMR (if applicable) with X-ray-derived torsion angles and bond lengths. For example, the imino-methyl group’s geometry in NMR (e.g., coupling constants) should align with crystallographic data .
- Density Functional Theory (DFT): Calculate theoretical NMR shifts and compare them with experimental values to identify conformational flexibility .
- Refinement protocols: Use SHELXL for high-resolution crystallographic refinement, adjusting parameters like thermal displacement models to account for disordered regions .
Basic: What analytical techniques are essential for confirming the compound’s purity and identity?
Answer:
- Chromatography: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) .
- Spectroscopy:
- Elemental Analysis: Validate C, H, N, and Cl content .
Advanced: How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated stability studies:
- Kinetic modeling: Use Arrhenius equations to predict shelf-life under standard storage conditions .
Basic: What are the recommended protocols for handling air- or moisture-sensitive intermediates during synthesis?
Answer:
- Schlenk techniques: Conduct reactions under inert gas (N/Ar) using anhydrous solvents (e.g., THF, DCM) .
- Stabilization of intermediates: Add molecular sieves or drying agents (e.g., MgSO) during workup to prevent hydrolysis of the imino group .
- Storage: Store hygroscopic intermediates in sealed vials with desiccants at –20°C .
Advanced: What computational tools are suitable for predicting the compound’s reactivity in catalytic or biological systems?
Answer:
- Molecular docking: Use AutoDock Vina or MOE to model interactions with biological targets (e.g., enzymes or receptors) .
- Reactivity simulations: Apply Gaussian or ORCA for DFT calculations to predict electrophilic/nucleophilic sites (e.g., indole C3 vs. imino nitrogen) .
- MD simulations: GROMACS or AMBER can simulate solvation effects and conformational dynamics in aqueous or lipid environments .
Basic: How can researchers optimize crystallization conditions for X-ray diffraction studies?
Answer:
- Solvent screening: Test mixtures of DCM/hexane, ethyl acetate/ethanol, or DMF/water to obtain single crystals .
- Vapor diffusion: Use hanging-drop or sitting-drop methods with 1:1–1:3 ratios of compound solution to antisolvent .
- Additives: Introduce trace co-solvents (e.g., DMSO) or salts to enhance crystal lattice formation .
Advanced: What strategies address low reproducibility in biological assay results involving this compound?
Answer:
- Batch-to-batch validation: Ensure synthetic consistency via NMR and LC-MS profiling .
- Assay controls: Include reference compounds (e.g., indole-based inhibitors) and validate cell viability via MTT assays .
- Solubility optimization: Use DMSO stocks (<0.1% final concentration) or formulate with cyclodextrins for aqueous assays .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Perform reactions in fume hoods due to potential release of volatile byproducts (e.g., HCl during acylations) .
- Waste disposal: Neutralize acidic/basic waste before disposal in designated containers .
Advanced: How can researchers explore structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Scaffold diversification: Synthesize analogs with modified substituents (e.g., varying acyloxy groups or halogen positions) .
- Biological profiling: Test derivatives against target-specific assays (e.g., kinase inhibition or antimicrobial activity) and correlate results with steric/electronic parameters .
- QSAR modeling: Use Schrödinger’s QikProp or similar tools to predict pharmacokinetic properties (e.g., logP, bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
